5-(methylsulfanyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
5-(Methylsulfanyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with notable applications in the field of organic synthesis and medicinal chemistry. Its structure combines functional groups that make it an interesting target for various chemical reactions and transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylsulfanyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves several steps:
Formation of the Boronate Ester: : A common approach involves the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Thioether Formation:
Aldehyde Group Introduction: : The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which utilizes DMF and POCl₃.
Industrial Production Methods: On an industrial scale, these reactions are typically optimized to maximize yield and minimize costs. This involves using scalable reaction conditions and readily available starting materials. The use of continuous flow reactors may also be considered to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The aldehyde group in the compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: : Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: : The compound can participate in various nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride are employed.
Substitution: : Strong nucleophiles like thiols, amines, or alkoxides under basic conditions.
Oxidation: : 5-(Methylsulfanyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: : 5-(Methylsulfanyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: : The boronate ester group makes this compound valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl structures.
Drug Discovery: : Its aldehyde group allows for further functionalization, making it a versatile building block in the synthesis of bioactive molecules.
Bioconjugation: : The boronate ester functionality is useful in creating covalent linkages with biomolecules, enhancing the compound's applications in biological studies.
Material Science: : This compound's unique reactivity can be harnessed in the synthesis of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through its reactive functional groups:
Aldehyde Group: : Engages in nucleophilic addition reactions, forming intermediate adducts that can be further transformed.
Boronate Ester Group: : Participates in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Methylsulfanyl Group: : Acts as a leaving group in substitution reactions or undergoes oxidation/reduction transformations.
Comparison with Similar Compounds
Comparison with Other Benzaldehyde Derivatives: Compared to other benzaldehyde derivatives, 5-(methylsulfanyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both a boronate ester and a thioether group.
List of Similar Compounds:2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: : Lacks the methylsulfanyl group but features the boronate ester.
5-(Methylsulfanyl)benzaldehyde: : Lacks the boronate ester group but features the thioether.
4,4,5,5-Tetramethyl-2-(2-methylsulfanylphenyl)-1,3,2-dioxaborolane: : Structural isomer differing in the position of functional groups.
Each compound has its own unique set of reactivities and applications, making them valuable in different contexts of scientific research and industrial applications.
Properties
CAS No. |
1422268-44-7 |
---|---|
Molecular Formula |
C14H19BO3S |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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